molecular formula C34H33FeN4O5 B1673048 Hematin CAS No. 15489-90-4

Hematin

Katalognummer: B1673048
CAS-Nummer: 15489-90-4
Molekulargewicht: 633.5 g/mol
InChI-Schlüssel: BMUDPLZKKRQECS-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hematin, also known as ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen, is a dark bluish or brownish pigment containing iron in the ferric state. It is obtained by the oxidation of heme, a component of hemoglobin in red blood cells. This compound plays a crucial role in various biological processes, including the synthesis of globin and the inhibition of porphyrin synthesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hämatin wird typischerweise aus Häm gewonnen, das aus Hämoglobin in roten Blutkörperchen extrahiert wird. Die Umwandlung von Häm in Hämatin beinhaltet die Oxidation des Eisenatoms innerhalb der Hämgruppe vom zweiwertigen (Fe2+) zum dreiwertigen (Fe3+) Zustand. Dieser Prozess wird oft durch chemische Oxidationsmittel erleichtert .

Industrielle Produktionsmethoden

Die industrielle Produktion von Hämatin umfasst mehrere Schritte:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hämatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Formen von Häm- und Hämatinderivaten, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Hämatin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Hämatin übt seine Wirkungen durch mehrere Mechanismen aus:

Wissenschaftliche Forschungsanwendungen

Hematin has a wide range of scientific research applications:

Wirkmechanismus

Hematin exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Hämatin

Hämatin ist einzigartig aufgrund seiner Fähigkeit, die Porphyrinsynthese zu hemmen und die Globinsynthese zu stimulieren, was es zu einer wertvollen Verbindung bei der Behandlung von Porphyrien macht. Seine Rolle bei Elektronentransferreaktionen und seine Verwendung als Katalysator in chemischen Reaktionen unterstreichen seine Bedeutung in verschiedenen wissenschaftlichen Bereichen .

Biologische Aktivität

Hematin, a derivative of heme, has garnered significant attention due to its biological activities and potential therapeutic applications. This article explores the various aspects of this compound's biological activity, including its effects on red blood cells (RBCs), its role in antimalarial activity, and its interactions with cellular mechanisms.

This compound and Red Blood Cells

Toxicity and Morphological Changes
Research indicates that this compound is more reactive and toxic to human RBCs compared to hemin. Studies have shown that both compounds induce acute phosphatidylserine exposure on the RBC membrane, a marker of cell stress. This compound triggers significant morphological changes in RBCs, leading to spherization and hemolysis in a dose-dependent manner. The maximum hemolysis rates for this compound were found to be higher than those for hemin, indicating its greater reactivity towards RBC transformation .

Mechanism of Action
The transformation induced by this compound is associated with an increase in intracellular calcium concentration ([Ca²⁺]i), although this process appears to be independent of extracellular calcium levels. This suggests that this compound's effects on RBCs may involve complex intracellular signaling pathways that warrant further investigation .

Antimalarial Activity

Inhibition of β-Hematin Formation
this compound plays a crucial role in the formation of β-hematin, a polymeric form of heme that is associated with malaria parasites. In vitro studies have demonstrated that various compounds can inhibit β-hematin formation, which is critical for the survival of Plasmodium falciparum, the malaria-causing parasite. A high-throughput screening identified numerous inhibitors with IC50 values less than 5 μM, highlighting the potential for developing new antimalarial drugs targeting this pathway .

Case Studies
In one study, 171 β-hematin inhibitors were identified as active against P. falciparum, with several demonstrating nanomolar activity. These findings emphasize the importance of targeting β-hematin formation as a strategy for antimalarial drug development . Additionally, structural analyses have revealed insights into how different chemical scaffolds interact with β-hematin, providing a foundation for future drug design .

Data Summary

Study Focus Key Findings References
Toxicity on RBCsThis compound induces spherization and hemolysis; more reactive than hemin.
Mechanism of ActionIncreases intracellular calcium; transformation is Ca²⁺-independent.
Antimalarial ActivityIdentified 171 inhibitors with significant activity against P. falciparum.
Chemical Scaffolds14 primary scaffolds identified; potential for new drug development targeting β-hematin formation.

Eigenschaften

CAS-Nummer

15489-90-4

Molekularformel

C34H33FeN4O5

Molekulargewicht

633.5 g/mol

IUPAC-Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide

InChI

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3

InChI-Schlüssel

BMUDPLZKKRQECS-UHFFFAOYSA-K

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2]

Kanonische SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3]

Aussehen

Solid powder

Key on ui other cas no.

15489-90-4

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Alkaline Hematin D 575
Alkaline Hematin D-575
Chloride, Ferriheme
Chloride, Ferriprotoporphyrin IX
Chlorohemin
Ferrihaem
Ferriheme Chloride
Ferriprotoporphyrin
Ferriprotoporphyrin IX
Ferriprotoporphyrin IX Chloride
Hematin
Hematin D-575, Alkaline
Hemin
Panhematin
Protohemin
Protohemin IX

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hematin
Reactant of Route 2
Hematin
Reactant of Route 3
Hematin
Reactant of Route 4
Hematin
Reactant of Route 5
Hematin
Reactant of Route 6
Reactant of Route 6
Hematin
Customer
Q & A

Q1: How does hematin contribute to malaria parasite survival?

A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].

Q2: How do antimalarial drugs like chloroquine target this compound?

A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of this compound into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on this compound crystals, effectively arresting their growth [].

Q3: Does the interaction between chloroquine and this compound involve specific structural changes?

A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of this compound []. This binding leads to a shift in specific Raman peaks, indicating a change in the this compound molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].

Q4: What role do lipids play in this compound crystallization within the parasite?

A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in this compound crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster this compound crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].

Q5: What is the molecular formula and weight of this compound?

A5: this compound, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.

Q6: How is this compound characterized spectroscopically?

A6: this compound exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze this compound's structural properties and interactions with other molecules.

Q7: How stable is this compound under different conditions?

A7: this compound stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, this compound can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].

Q8: How does the stability of this compound impact its therapeutic use?

A8: The stability of this compound is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of this compound can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].

Q9: Are there strategies to enhance this compound stability?

A9: Yes, different formulations of this compound have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized this compound, exhibits minimal effects on coagulation [].

Q10: Does this compound possess any catalytic activity?

A10: Yes, this compound exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes this compound a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].

Q11: Are there examples of this compound being used as a catalyst in other applications?

A11: this compound immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes this compound's catalytic activity for environmental remediation purposes.

Q12: How is computational chemistry employed in this compound research?

A12: Computational methods, like DFT calculations, aid in understanding the interactions of this compound with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.

Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?

A13: Studies have shown that while binding to this compound is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like this compound, appear to play a crucial role in inhibiting β-hematin formation [, ].

Q14: Are there specific structural features that contribute to enhanced antimalarial activity?

A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.

Q15: What is known about the pharmacokinetics of this compound?

A15: The pharmacokinetic properties of this compound have been studied in various animal models and humans. Research indicates that intravenously administered this compound rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that this compound can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.

Q16: What are the effects of this compound administration in patients with congenital erythropoietic porphyria?

A16: Intravenous this compound administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].

Q17: How do malaria parasites develop resistance to chloroquine?

A17: While chloroquine targets this compound, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in this compound itself []. This altered drug accumulation effectively reduces chloroquine's access to this compound, diminishing its efficacy.

Q18: What are the potential adverse effects associated with this compound therapy?

A18: this compound, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded this compound with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.